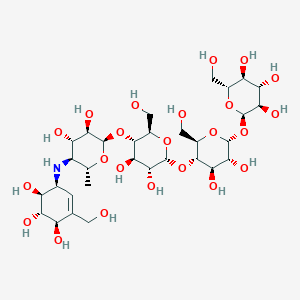

Acarbose EP Impurity G

Description

Significance of Impurity Profiling in Pharmaceutical Research and Development

The control of impurities is a critical issue in the pharmaceutical industry, mandated by global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). longdom.orgresearchgate.net Impurity profiling, the process of identifying, quantifying, and characterizing impurities in active pharmaceutical ingredients (APIs) and finished drug products, is a fundamental aspect of quality assurance. longdom.orgresearchgate.net These undesired chemical entities can arise from numerous sources, including the manufacturing process, degradation of the drug substance, or interaction with packaging materials. medwinpublishers.com

The significance of impurity profiling is multifaceted. Primarily, it is essential for ensuring the safety and efficacy of a pharmaceutical product, as unidentified or poorly controlled impurities can pose health risks to patients, ranging from mild reactions to severe toxic effects. longdom.orgwisdomlib.org Furthermore, impurity levels serve as a crucial indicator of the manufacturer's control over their process and the stability of the drug product. longdom.orgglobalpharmatek.com Comprehensive impurity data is a mandatory component of regulatory submissions for new drug applications. researchgate.netglobalpharmatek.com This information helps in establishing appropriate storage conditions and shelf-life for the drug. globalpharmatek.com By monitoring and controlling impurities, pharmaceutical manufacturers can optimize production processes, validate analytical methods, and ultimately safeguard public health while maintaining the integrity and quality of their products. longdom.orgglobalpharmatek.com

Overview of Acarbose (B1664774) and its Impurity Landscape

Acarbose is a complex oligosaccharide that functions as an alpha-glucosidase inhibitor. thermofisher.com It is produced through the fermentation of the microorganism Actinoplanes utahensis. Structurally, Acarbose is a pseudo-tetrasaccharide composed of an acarviosin (B126021) unit (an unsaturated cyclitol linked to a 4-amino-4,6-dideoxy-α-D-glucopyranose) and a maltose (B56501) unit at the reducing end. pharmaffiliates.com

The manufacturing and purification process of Acarbose can lead to the formation of several related substances. The European Pharmacopoeia (EP) lists a number of these as specified impurities, designated as Impurity A, B, C, D, E, F, G, and H. drugfuture.com These impurities are structurally similar to Acarbose, often differing in the number or type of sugar units or modifications to the core structure. thermofisher.com The presence and quantity of these impurities are carefully monitored as part of the quality control process for Acarbose API. nih.gov The structural similarities among Acarbose and its impurities present a significant analytical challenge, necessitating the development of highly specific and robust separation techniques to ensure accurate quantification and control. nih.govresearchgate.net

Scope and Academic Relevance of Acarbose EP Impurity G Research

This compound is a specified, process-related impurity in Acarbose that arises during the fermentation and purification stages of manufacturing. Identified as a unique pentasaccharide, it differs from the parent Acarbose molecule in its extended glycosidic chain. The formal characterization and inclusion of Impurity G in the European Pharmacopoeia underscore its importance as a critical quality attribute for Acarbose drug substance. drugfuture.com

Research focused on this compound is primarily driven by regulatory requirements and the need for stringent quality control in pharmaceutical manufacturing. Its academic and industrial relevance lies in several key areas:

Analytical Method Development : The structural similarity of Impurity G to Acarbose and other related substances necessitates the development of advanced analytical methods for its separation and quantification. Research has explored various chromatographic techniques, including the use of aminopropyl-silyl, pentafluorophenyl, and amide hydrophilic interaction liquid chromatography (HILIC) phases, as well as porous graphite (B72142) carbon columns, to achieve effective resolution. nih.govlcms.cz

Reference Standard : Isolated and purified this compound serves as an essential reference standard for impurity profiling. It is used in the validation of analytical methods and for system suitability tests in routine quality control of Acarbose batches.

Process Optimization : Understanding the formation pathways of Impurity G allows manufacturers to optimize fermentation and purification conditions to minimize its levels in the final product, ensuring compliance with pharmacopoeial limits.

The ongoing research into this compound highlights the broader challenges and scientific innovation in the field of pharmaceutical analysis, ensuring the quality and consistency of medicines. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1013621-73-2 | pharmaffiliates.comchembk.comsynzeal.com |

| Molecular Formula | C₃₁H₅₃NO₂₃ | pharmaffiliates.comchembk.comsynzeal.com |

| Molecular Weight | 807.75 g/mol | pharmaffiliates.comsynzeal.com |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | clearsynth.com |

| Pharmacopoeial Status | Specified impurity in European Pharmacopoeia | drugfuture.com |

Analytical Detection Methods for Acarbose Impurities

| Technique | Column/Stationary Phase | Detection Method | Key Findings | Source(s) |

| HPLC (Ph. Eur. Method) | Aminopropyl-silyl (APS) | UV at 210 nm | Standard method, but APS columns can show instability. | thermofisher.comnih.gov |

| UHPLC | Pentafluorophenyl | Charged Aerosol Detection (CAD) | Rapid determination of the sum of impurities. Identified maltose and maltotriose (B133400) as additional impurities. | nih.gov |

| HILIC | Amide-HILIC | Charged Aerosol Detection (CAD) | Adequately separated Acarbose and all its impurities, though sensitivity may need improvement. | nih.govlcms.cz |

| HPLC | Porous Graphite Carbon (Hypercarb) | Charged Aerosol Detection (CAD) | Separation at high temperatures (e.g., 90°C) can resolve issues of anomerization. Provides unique selectivity for oligosaccharides. | nih.govlcms.cz |

Structure

2D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53NO23/c1-7-13(32-9-2-8(3-33)14(37)18(41)15(9)38)17(40)22(45)28(49-7)53-26-11(5-35)51-29(24(47)20(26)43)54-27-12(6-36)52-31(25(48)21(27)44)55-30-23(46)19(42)16(39)10(4-34)50-30/h2,7,9-48H,3-6H2,1H3/t7-,9+,10-,11-,12-,13-,14-,15+,16-,17+,18+,19+,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHGUNHNZVGBRD-NITLEMIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO)CO)O)O)NC5C=C(C(C(C5O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)CO)O)O)N[C@H]5C=C([C@H]([C@@H]([C@H]5O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53NO23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013621-73-2 | |

| Record name | Acarbose impurity G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013621732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-GLUCOPYRANOSYL O-4,6-DIDEOXY-4-(((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)CYCLOHEX-2-ENYL)AMINO)-D-GLUCOPYRANOSYL-(1->4)-O-D-GLUCOPYRANOSYL-(1->4)-O-D-GLUCOPYRANOSIDE (D-GLUCOPYRANOSYL-ACARBOSIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OM0KU6XRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Origin and Formation Pathways of Acarbose Ep Impurity G

Biosynthetic Derivation of Acarbose (B1664774) and Associated Impurities

The principal route for acarbose production is through microbial fermentation, a process that inherently gives rise to a profile of related impurities, including Impurity G.

Microbial Fermentation Processes and Actinoplanes Species Metabolism

Acarbose and its structural analogs are secondary metabolites produced by Gram-positive bacteria of the genus Actinoplanes, with strains like Actinoplanes sp. SE50/110 and Actinoplanes utahensis being prominent in industrial production. researchgate.netnih.govuni-bielefeld.de These bacteria possess the complete genetic and metabolic machinery required for synthesizing the complex pseudo-tetrasaccharide structure of acarbose. researchgate.netnih.gov The industrial strains are often enhanced derivatives of wild-type organisms, selected for higher yields. uni-bielefeld.deacs.org The fermentation is conducted in controlled bioreactors, where the microorganism's metabolism is directed towards producing acarbose. nih.gov However, the metabolic pathways are not perfectly specific, leading to the synthesis of a range of structurally similar impurities.

Enzymatic Pathways and Side Reactions Leading to Structural Variants

The formation of acarbose is governed by a dedicated biosynthetic gene cluster (acb) that encodes a series of specialized enzymes. researchgate.netuni-bielefeld.de The pathway involves the synthesis of two key precursors: a C7-cyclitol moiety and an amino-deoxyhexose moiety. researchgate.net These are assembled by enzymes such as glycosyltransferases. For instance, the glycosyltransferase AcbI links the amino-deoxyhexose unit to maltose (B56501), and a pseudoglycosyltransferase, AcbS, catalyzes the final assembly. researchgate.netnih.gov

Impurities arise from enzymatic side reactions or variations in this assembly line. Acarbose EP Impurity G is characterized by an extended glycosidic chain, suggesting its formation is due to enzymatic elongation. This is supported by research identifying a 4-α-glucanotransferase, AcbQ, which is involved in modifying acarbose by adding extra glucose units. mdpi.com Such enzymatic activities can result in structural variants like Impurity G, particularly during the later stages of fermentation.

Influence of Fermentation Parameters on Impurity Generation

The profile and quantity of impurities generated during fermentation are highly sensitive to the process parameters. Modulating these conditions is a key strategy for optimizing acarbose yield while minimizing the formation of unwanted byproducts like Impurity G. A 2024 study demonstrated that adjusting fermentation conditions to a pH of 6.2 and a temperature of 28°C could decrease the formation of Impurity G by 40%.

Key parameters and their effects on impurity generation are summarized below:

Table 1: Influence of Fermentation Parameters on Impurity Generation| Parameter | Optimal Range/Condition | Impact on Impurity Formation | Citation(s) |

|---|---|---|---|

| Fermentation Duration | 168–216 hours | Longer durations can lead to increased yields of impurities. | |

| pH | 6.8–7.2 (Alkaline) | Favors epimerization reactions, leading to structural variants. | |

| Carbon Source | High Maltose Concentration | Can increase the diversity of impurities formed. | |

| Osmolality | 400-500 mOsm/kg | Favorable for acarbose synthesis but can increase byproduct formation in later stages if not controlled. | science.gov |

| Dissolved Oxygen | Controlled Levels | Has a significant effect on overall acarbose production and byproduct profile. | nih.gov |

Chemical Transformation and Degradation Mechanisms

Beyond the initial biosynthesis, the impurity profile of acarbose can be altered during downstream processing and through degradation.

Process-Related Impurity Formation During Chemical Synthesis Steps

It is crucial to note that the industrial production of acarbose is exclusively through microbial fermentation, not chemical synthesis. acs.orggoogle.com Therefore, "process-related" impurities like this compound are byproducts of the biological fermentation process and the subsequent purification stages. The purification of the fermentation broth, which is necessary to isolate high-purity acarbose, involves multiple steps such as resin de-ashing, adsorption impurity removal, and chromatography. google.com During these steps, the concentration and composition of the impurity profile can be managed, but the impurities themselves originate from the fermentation.

Stress Degradation Studies and Identification of Degradation Products

Stress degradation studies are essential in pharmaceutical development to establish the intrinsic stability of a drug substance and to ensure analytical methods can adequately separate the active ingredient from any degradants that may form under various environmental conditions. wisdomlib.orgconicet.gov.ar Acarbose has been subjected to forced degradation under conditions stipulated by the International Conference on Harmonisation (ICH), including acid and base hydrolysis, oxidation, heat, and photolysis. jopcr.comresearchgate.net

These studies reveal that acarbose degrades under various stress conditions, leading to the formation of different degradation products. jopcr.com However, this compound is not typically a product of such degradation. In fact, stability tests performed under thermal (40°C, 75% RH) and photolytic conditions have shown that Impurity G itself is stable, with less than 2% decomposition over a 30-day period. This finding distinguishes it as a process-related impurity from the biosynthetic pathway rather than a product of chemical degradation.

Table 2: Summary of Forced Degradation Studies on Acarbose

| Stress Condition | Observation | Citation(s) |

|---|---|---|

| Acidic (e.g., 0.1 M HCl) | Degradation of acarbose observed. | jopcr.comnih.gov |

| Alkaline (e.g., 0.1 M NaOH) | Degradation of acarbose observed. | jopcr.comnih.gov |

| Oxidative (e.g., H₂O₂) | Degradation of acarbose observed. | jopcr.com |

| Thermal | Acarbose shows some degradation. Impurity G is noted to be stable. | jopcr.comnih.gov |

| Photolytic (e.g., Sunlight) | Degradation of acarbose observed. Impurity G is noted to be stable. | jopcr.comnih.gov |

Table 3: List of Chemical Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| Acarbose | Glucobay, Precose, Prandase |

| This compound | Acarbose Impurity G, alpha-D-Glucopyranosyl O-4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-alpha-D-glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-O-alpha-D-glucopyranoside |

| Acarbose EP Impurity C | Component C, Acarviosyl-1,4-Glc-1,1-Glc |

| Glucose | D-glucose |

| Maltose | |

| Validamine (B1683471) | |

| S-adenosylmethionine | SAM |

| Metformin | |

| Valienol | |

| Valienol 7-phosphate | V7P |

| Sedo-heptulose 7-phosphate | |

| Glucose 1-phosphate | |

| dTDP-4-amino-4,6-dideoxy-D-glucose |

Hydrolytic Degradation Pathways

Hydrolytic degradation is a significant pathway for the formation of this compound. The glycosidic bonds in acarbose are susceptible to cleavage under hydrolytic conditions, which can be influenced by pH and the presence of enzymes.

Controlled acidic or enzymatic hydrolysis of acarbose can lead to the formation of Impurity G. Studies have shown that long-term storage of acarbose formulations, particularly in environments with high humidity (greater than 75% relative humidity), can promote the hydrolytic cleavage of glycosidic bonds, resulting in the generation of such impurities. vulcanchem.com The pH of the medium also plays a crucial role; degradation of acarbose is known to occur at both acidic and alkaline pH values, which can trigger the partial hydrolysis of its glycosidic linkages. google.comijaresm.com The industrial production of this compound for use as a reference standard often involves controlled enzymatic or chemical modifications of acarbose, highlighting hydrolysis as a key formation mechanism.

Table 1: Conditions Influencing Hydrolytic Formation of this compound

| Condition | Description | Potential Outcome |

| pH | Acidic (e.g., pH 1.0-3.0) or alkaline conditions can catalyze the cleavage of glycosidic bonds. google.com | Formation of various hydrolysis products, including Impurity G. |

| Humidity | Elevated relative humidity (>75% RH) during storage can accelerate hydrolytic degradation. vulcanchem.com | Increased levels of stability-related impurities like Impurity G. |

| Enzymes | Specific enzymes, such as α-glucosidases, can be used for controlled hydrolysis to generate defined degradation products. | Selective formation of Impurity G. |

Oxidative Degradation Mechanisms

Oxidative degradation represents another pathway for the formation of impurities from acarbose. While direct studies detailing the formation of this compound through oxidation are limited, the chemical nature of acarbose suggests its susceptibility to oxidative stress.

Acarbose can undergo oxidation, which may lead to the formation of various degradation products. ptfarm.pl The presence of strong oxidizing agents can result in the generation of oxidized derivatives. Studies on the oxidative process of acarbose have been conducted to understand its interactions and potential degradation. mdpi.com For instance, the reaction of acarbose with potassium permanganate (B83412) in an alkaline medium leads to the formation of various oxidation products. ptfarm.pl Although not specifically identifying Impurity G, these studies confirm the potential for oxidative reactions to alter the acarbose molecule. Furthermore, lipid peroxidation, a marker of oxidative stress, has been studied in the context of acarbose, indicating the relevance of oxidative pathways. biochemia-medica.com

Photolytic Degradation Processes

Exposure to light can induce the degradation of photosensitive drug substances, leading to the formation of photolytic impurities. Forced degradation studies are essential to understand a drug's stability under photolytic stress.

Acarbose has been shown to degrade under photolytic conditions. ijaresm.comresearchgate.net When subjected to sunlight for extended periods, changes in the physical appearance of acarbose samples, such as a color change to yellow or pale yellow, have been observed, along with the formation of degradation products. researchgate.netjopcr.com While these studies confirm the photosensitivity of acarbose, the specific identification of this compound as a direct photolytic degradation product is not explicitly documented in the reviewed literature. However, the potential for light to induce complex chemical transformations in a molecule like acarbose cannot be ruled out.

Thermal Degradation Processes

Thermal stress is a common factor in the degradation of pharmaceutical compounds, potentially leading to the formation of impurities during manufacturing, transport, and storage.

Forced degradation studies have demonstrated that acarbose is susceptible to thermal degradation. researchgate.net However, this compound itself has shown a degree of stability under certain thermal and humid conditions (40°C, 75% RH), with less than 2% decomposition observed over 30 days. This suggests that while heat can degrade acarbose, Impurity G might be a more stable entity under these specific conditions or that its formation is part of a more complex thermal degradation pathway. The use of high temperatures (around 90°C) in certain analytical methods for acarbose and its impurities also points to the importance of temperature in the stability and analysis of these compounds. researchgate.net

Impurity Interactions with Excipients and Packaging Components

The interaction between an active pharmaceutical ingredient and the excipients in a formulation is a critical aspect of drug development, as it can lead to the formation of impurities and affect the stability of the final product. researchgate.net

Studies on the compatibility of acarbose with various common pharmaceutical excipients have been conducted to identify potential interactions. In these studies, binary mixtures of acarbose with different excipients were subjected to stress conditions (e.g., 40°C and 20% added water for two months). researchgate.net The results indicated that acarbose is incompatible with certain excipients, including ethyl cellulose (B213188) (EC), Carbopol 934, hydroxypropyl cellulose (HPC), polyethylene (B3416737) glycol 2000 (PEG2000), magnesium stearate, sodium alginate, and poloxamer. researchgate.netresearchgate.net These incompatibilities can lead to drug loss and the formation of degradation products. researchgate.net

Furthermore, packaging components can also be a source of impurities. Leachates from packaging materials may contain substances that can react with the drug to form impurities. frontiersin.org

Table 2: Compatibility of Acarbose with Common Excipients

| Excipient | Compatibility with Acarbose | Reference |

| Hydroxypropyl Methylcellulose (HPMC) | Compatible | researchgate.net |

| Aerosil (Colloidal Silicon Dioxide) | Compatible | researchgate.net |

| Lactose | Compatible | researchgate.net |

| Sucrose | Compatible | researchgate.net |

| Eudragit | Compatible | researchgate.net |

| Dextrose | Compatible | researchgate.net |

| Sodium Carboxymethyl Cellulose (Na CMC) | Compatible | researchgate.net |

| Dicalcium Phosphate (B84403) (DCP) | Compatible | researchgate.net |

| Ethyl Cellulose (EC) | Incompatible | researchgate.netresearchgate.net |

| Carbopol 934 | Incompatible | researchgate.netresearchgate.net |

| Hydroxypropyl Cellulose (HPC) | Incompatible | researchgate.netresearchgate.net |

| Polyethylene Glycol 2000 (PEG2000) | Incompatible | researchgate.netresearchgate.net |

| Magnesium Stearate | Incompatible | researchgate.netresearchgate.net |

| Sodium Alginate | Incompatible | researchgate.netresearchgate.net |

| Poloxamer | Incompatible | researchgate.netresearchgate.net |

Advanced Analytical Methodologies for the Characterization and Quantification of Acarbose Ep Impurity G

Chromatographic Separation Techniques

Chromatography is the cornerstone of impurity profiling for acarbose (B1664774) and its related substances. Due to the structural similarity of the impurities to the main compound—all being polar oligosaccharides—achieving adequate separation requires highly selective analytical methods.

HPLC is the most widely employed technique for the analysis of Acarbose EP Impurity G. The official method described in the European Pharmacopoeia serves as a benchmark, but significant research has focused on developing improved, more robust methods. thermofisher.comresearchgate.net Modern method development aims to enhance sensitivity, improve column stability, and ensure compatibility with advanced detection techniques like mass spectrometry (MS) and charged aerosol detection (CAD). thermofisher.comlcms.cz

The choice of stationary and mobile phases is critical for resolving this compound from acarbose and other closely related impurities.

Stationary Phase Chemistry :

Aminopropyl-silyl (APS): The European Pharmacopoeia monograph specifies an aminopropyl-silyl (APS) column for the related substances test. thermofisher.comscispace.com While capable of performing the separation, these silica-based columns have demonstrated instability under the prescribed method conditions, prompting the search for more durable alternatives. thermofisher.com

Porous Graphitic Carbon (PGC): PGC columns, such as Hypercarb, offer a highly stable alternative. lcms.cz The separation mechanism on PGC is dominated by charge-induced interactions between the polar analytes and the polarizable graphite (B72142) surface, providing unique selectivity for saccharides. researchgate.netwiley.com These columns are particularly robust, even at high temperatures. researchgate.net

Amide-HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) using amide-based stationary phases is another effective strategy. thermofisher.comresearchgate.net An Accucore 150 Amide HILIC column has been shown to successfully separate all specified acarbose impurities, including Impurity G, demonstrating good peak shape and stability. thermofisher.com

Mobile Phase Considerations :

The compendial method uses a non-volatile phosphate (B84403) buffer with acetonitrile (B52724), which is incompatible with MS and CAD detectors. thermofisher.comresearchgate.net

For PGC columns, mobile phases containing acetonitrile and water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) have yielded excellent separation. thermofisher.comresearchgate.net

For Amide-HILIC separations, a mobile phase consisting of acetonitrile and a volatile buffer, such as ammonium (B1175870) acetate (B1210297) at pH 5.8, has been successfully used, allowing for compatibility with universal detectors like CAD. thermofisher.com

| Parameter | Ph. Eur. Method thermofisher.comresearchgate.net | Amide-HILIC Method thermofisher.com | PGC Method thermofisher.com |

|---|---|---|---|

| Stationary Phase | Hypersil APS-2 (5 µm) | Accucore 150 Amide HILIC (2.6 µm) | Hypercarb (Graphite, 3 µm) |

| Column Dimensions | 250 x 4.0 mm | 100 x 2.1 mm | 150 x 4.6 mm |

| Mobile Phase | Acetonitrile / Phosphate Buffer | Acetonitrile / Ammonium Acetate Buffer (pH 5.8) | Acetonitrile / Water with 0.1% TFA |

| Detection | UV (210 nm) | Charged Aerosol Detector (CAD) | Charged Aerosol Detector (CAD) |

| Column Temperature | 35 °C | 45 °C | 90 °C |

A significant challenge in the chromatography of saccharides is anomerization—the interconversion between α and β anomers at the reducing end of the sugar. This phenomenon can cause undesirable peak splitting or severe peak broadening, complicating quantification. thermofisher.comresearchgate.net

Column temperature is a key parameter for controlling anomerization. Elevating the column temperature increases the rate of interconversion between anomers, which can cause the two distinct anomer peaks to coalesce into a single, sharp peak. thermofisher.comshodex.com This approach simplifies the chromatogram and improves quantification accuracy. For instance, methods using highly stable PGC columns are often run at temperatures as high as 90°C to completely avoid peak doubling due to anomerization. thermofisher.comresearchgate.net In contrast, methods using traditional silica-based columns are typically run at more moderate temperatures (e.g., 35°C) to preserve column integrity. researchgate.net

UHPLC represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution through the use of columns packed with sub-3 µm particles. lcms.cz The transition to UHPLC is a key strategy for modern labs to increase sample throughput and analytical performance. lcms.cz

A Thermo Scientific Vanquish Flex UHPLC system coupled with a Charged Aerosol Detector (CAD) has been successfully applied to the impurity analysis of acarbose. thermofisher.com This setup provides a more universal detection approach than the standard UV method, enabling the detection of impurities that lack a strong UV chromophore. thermofisher.com The use of narrow-bore columns with smaller particles (e.g., 100 x 2.1 mm, 2.6 µm) in UHPLC systems enhances signal intensity for concentration-dependent detectors like CAD by minimizing peak dispersion. thermofisher.com Furthermore, UHPLC-MS/MS systems have been established for the rapid screening of acarbose and its analogs in complex matrices like fermentation broths. xml-journal.net

| Parameter | Condition |

|---|---|

| System | Vanquish Flex UHPLC |

| Column | Accucore 150 Amide HILIC (100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.8) in Water/Acetonitrile (80:20) |

| Mobile Phase B | 10 mM Ammonium Acetate (pH 5.8) in Acetonitrile/Water (95:5) |

| Gradient | Time-based gradient elution |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 45 °C |

| Detector | Vanquish Charged Aerosol Detector (CAD) |

Gas chromatography is generally not a suitable technique for the direct analysis of this compound. As a large, polar, and non-volatile oligosaccharide, it is not amenable to GC analysis, which requires analytes to be volatile and thermally stable. researchgate.netnih.govscience.gov Direct injection into a GC system would lead to decomposition of the impurity rather than volatilization.

For GC analysis to be feasible, a chemical derivatization step would be necessary to convert the non-volatile impurity into a volatile derivative. However, the available scientific literature does not describe established GC methods for the routine analysis of this compound. The primary application of GC in the context of acarbose analysis is for determining residual solvents (a different class of impurities), such as acetone (B3395972) or methanol (B129727), which may be present from the manufacturing process. ajrconline.org

Capillary electrophoresis offers a powerful alternative to liquid chromatography for separating complex mixtures of charged or polar compounds. Several CE methods have been developed for the analysis of acarbose and its related substances. ajrconline.orgingentaconnect.com CE provides a different separation mechanism based on the electrophoretic mobility of analytes in an electric field, offering orthogonal selectivity to HPLC.

Some methods allow for the determination of acarbose and its anomers without any derivatization by using direct UV detection at very low wavelengths (e.g., 191 nm), where the molecule has some absorbance. ingentaconnect.com To enhance sensitivity and selectivity, derivatization techniques can be employed. For example, reductive amination with reagents like S-phenylethylamine, followed by separation of the resulting charged borate (B1201080) complexes, has been shown to effectively resolve acarbose from other sugar impurities. nih.gov This high efficiency makes CE a valuable tool for analyzing the complex profile of acarbose and its impurities. researchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of polar and thermally labile compounds like oligosaccharides, offering a green alternative to normal-phase and hydrophilic interaction liquid chromatography (HILIC). researchgate.netchromatographytoday.commdpi.com For this compound, which is a highly polar oligosaccharide, SFC provides high-resolution separation with shorter analysis times compared to traditional HPLC methods. chrom-china.com

The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a polar organic co-solvent, such as methanol or ethanol (B145695), to increase the mobile phase's elution strength for polar analytes. unige.chresearchgate.net The addition of small amounts of additives like ammonium acetate can further improve peak shape and resolution for highly polar compounds. unige.ch

For the separation of oligosaccharides like Acarbose and its impurities, stationary phases designed for HILIC or normal-phase HPLC, such as aminopropyl-, cyanopropyl-, or diol-bonded silica (B1680970), have proven effective in SFC. chromatographytoday.com The separation mechanism on these polar stationary phases in SFC is primarily based on hydrophilic and ionic interactions, similar to those in NP-HPLC. mdpi.com The ability to use a wide range of stationary phases makes SFC a highly versatile technique. unige.ch

Table 1: Illustrative SFC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Ethylpyridine or Diol-bonded silica, 3.0 x 150 mm, 3 µm |

| Mobile Phase | A: Supercritical CO₂B: Methanol with 20 mM Ammonium Acetate |

| Gradient | 10% to 40% B over 10 minutes |

| Flow Rate | 2.5 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) |

This table presents a hypothetical but representative set of SFC conditions suitable for the analysis of Acarbose impurities.

Spectroscopic and Spectrometric Elucidation Techniques

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural characterization of Acarbose impurities. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the generation of intact molecular ions of polar and thermally labile molecules like this compound. researchgate.net

In a typical analysis, the mass spectrum would show a prominent protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, confirming the molecular weight of the impurity. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the precursor ion, providing valuable structural information. researchgate.net The fragmentation of oligosaccharides like Acarbose and its impurities typically involves the sequential loss of sugar units (a loss of 162 Da for a hexose (B10828440) unit) and cleavage of the glycosidic bonds. This fragmentation pattern helps to determine the sequence of the saccharide chain. xml-journal.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the unambiguous determination of the elemental composition of an analyte. For this compound, HRMS would be used to confirm its molecular formula of C₃₁H₅₃NO₂₃. nih.gov This is a critical step in the identification of an unknown impurity, as it significantly narrows down the number of possible structures. The combination of HPLC with HRMS is a powerful strategy for identifying α-glucosidase inhibitors and other compounds in complex mixtures. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for the complete structural elucidation of complex molecules like this compound, providing detailed information about the connectivity of atoms and the stereochemistry of the molecule. nih.govconicet.gov.ar The combination of one-dimensional and two-dimensional NMR experiments is essential for assigning all the proton and carbon signals in the complex spectrum of an oligosaccharide. nih.govrsc.org

One-Dimensional NMR (¹H, ¹³C)

The ¹H NMR spectrum provides information on the number and environment of the protons in the molecule. For this compound, the anomeric protons, which are attached to the carbon involved in the glycosidic linkage, typically resonate in a distinct region of the spectrum (around δ 4.5-5.5 ppm). The coupling constants (J-values) between adjacent protons provide information about their dihedral angles, which helps to determine the relative stereochemistry of the sugar rings. researchgate.net

The ¹³C NMR spectrum shows the signals for each carbon atom in the molecule. The chemical shifts of the anomeric carbons (typically δ 90-110 ppm) are indicative of the type of glycosidic linkage (α or β).

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties in Acarbose-like Oligosaccharides

| Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Anomeric Protons (H-1) | 4.8 - 5.4 | - |

| Anomeric Carbons (C-1) | - | 98 - 104 |

| Cyclohexenyl Protons | 3.5 - 5.0 | 70 - 79 |

| Methyl Group (on dideoxy sugar) | ~1.2 | ~18 |

This table provides typical chemical shift ranges for key functional groups found in Acarbose and its impurities, based on published data for similar structures.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for deciphering the complex, overlapping signals in the NMR spectra of oligosaccharides. nih.govrsc.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are spin-spin coupled, typically those on adjacent carbons. youtube.com It is used to trace the proton connectivity within each sugar residue. jst.go.jp

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. youtube.com It is used to assign the carbon signals based on the already assigned proton signals. jst.go.jp

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.com It is particularly useful for identifying the glycosidic linkages between the sugar units by observing correlations between the anomeric proton of one residue and a carbon atom in the adjacent residue. jst.go.jpsci-hub.box

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. sfu.ca It is used to determine the spatial arrangement of the sugar units and the stereochemistry of the glycosidic linkages. researchgate.netnih.gov For example, a NOESY correlation between the anomeric proton of one sugar unit and a proton on the adjacent unit can confirm the α or β configuration of the glycosidic bond.

By combining the information from these advanced analytical methodologies, a complete and unambiguous structural characterization of this compound can be achieved, ensuring the quality and safety of the Acarbose drug product. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present within a molecule, providing a molecular fingerprint. For a complex oligosaccharide like this compound, these techniques are invaluable for confirming its structural backbone, which is rich in hydroxyl, amine, and glycosidic linkages.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. researchgate.net The resulting spectrum shows absorption bands at specific frequencies corresponding to particular functional groups. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light (laser), providing information on vibrational modes. horiba.com While both are sensitive to molecular vibrations, they are governed by different selection rules; IR absorption requires a change in dipole moment, whereas Raman scattering requires a change in polarizability. This makes them complementary techniques. For instance, symmetrical non-polar bonds may be weak or inactive in an IR spectrum but produce strong signals in a Raman spectrum. horiba.com

The structure of this compound (C₃₁H₅₃NO₂₃) contains numerous functional groups that give rise to characteristic spectroscopic signals. tlcstandards.com Analysis of the impurity would reveal vibrations associated with O-H (hydroxyl), N-H (secondary amine), C-H, C-O, and C-N bonds, as well as the C=C bond within the aminocyclitol ring. The presence of impurities or dopants in a crystalline structure can cause shifts and broadening of Raman bands compared to the pure host crystal. spectroscopyonline.com

Interactive Table 1: Expected IR and Raman Vibrational Frequencies for this compound Functional Groups

| Functional Group | Bond Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| Hydroxyl | O-H stretch | 3500 - 3200 (Broad) | 3650 - 3100 (Weak) | Broad IR band due to extensive hydrogen bonding in the oligosaccharide structure. |

| Amine | N-H stretch | 3500 - 3300 (Medium) | 3500 - 3300 (Medium) | Characteristic of the secondary amine in the acarviosin (B126021) moiety. |

| Alkane | C-H stretch | 3000 - 2850 (Strong) | 3000 - 2800 (Strong) | From the methyl group and methylene/methine groups in the sugar rings. |

| Alkene | C=C stretch | 1680 - 1620 (Variable) | 1900 - 1500 (Strong) | Corresponding to the double bond in the cyclitol ring. |

| Glycosidic Linkage | C-O-C stretch | 1150 - 1050 (Strong) | 970 - 800 (Strong) | Asymmetric stretching vibrations are key indicators of the oligosaccharide backbone. |

| Amine | C-N stretch | 1250 - 1020 (Medium) | - | Identifies the carbon-nitrogen bond. |

Note: The frequencies are approximate and can be influenced by the molecular environment and hydrogen bonding. Data is inferred from general spectroscopic principles and data for related compounds. researchgate.nethoriba.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. basicmedicalkey.com This technique is particularly sensitive to the presence of chromophores—parts of a molecule that absorb light. bbec.ac.in In pharmaceutical analysis, it is a well-established method for quantification and identification. thermofisher.com

Acarbose and its related impurities, including Impurity G, possess a relatively weak chromophore. The absorption in the UV region is primarily attributed to the unsaturated aminocyclitol moiety (the acarviosin core) common to these structures. thermofisher.com The European Pharmacopoeia monograph for acarbose utilizes UV detection for the related substances test. thermofisher.com

However, the utility of UV detection for impurity profiling of acarbose has limitations. Because the chromophore is weak and common to acarbose and its impurities, differentiating between them based solely on their UV spectra is not feasible. Furthermore, impurities that lack a significant chromophore may be underestimated or go undetected. thermofisher.com This has led to the exploration of alternative detection methods, such as charged aerosol detection (CAD), which provides a more universal response for non-volatile analytes regardless of their chromophoric properties and is thus better suited for comprehensive impurity profiling of this class of compounds. thermofisher.comlcms.cz

Hyphenated Analytical Systems for Integrated Impurity Profiling

Hyphenated techniques, which couple a separation method like liquid chromatography (LC) with a spectroscopic detection method, are essential for the comprehensive analysis of complex samples like pharmaceutical impurity profiles. ajrconline.orgrroij.com They provide not only quantitative data but also the structural information needed for definitive identification.

LC-MS and LC-NMR Coupling for Online Separation and Structural Elucidation

The combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a pinnacle in analytical chemistry for the structural elucidation of unknown compounds in complex mixtures. nih.gov This approach has proven exceptionally useful for identifying impurities in acarbose bulk drug samples. nih.govnih.gov

LC-MS: This technique first separates the components of a mixture using LC. As each component elutes from the column, it is ionized and enters the mass spectrometer, which measures its mass-to-charge ratio. This provides the molecular weight of the impurity and, through fragmentation analysis (MS/MS), yields information about its substructures. xml-journal.net

LC-NMR: In this setup, the eluent from the LC is directed to an NMR spectrometer. In "stop-flow" mode, the chromatography is paused when an impurity peak of interest is eluting, allowing for the acquisition of detailed 1D and 2D NMR spectra (e.g., COSY, TOCSY, HSQC). nih.gov These spectra reveal the precise arrangement of atoms and the connectivity between them, such as the nature and sequence of sugar subunits and the stereochemistry of glycosidic linkages. nih.gov

Research studies have successfully applied integrated LC-MS and LC-NMR to characterize acarbose impurities. In one investigation, this combined approach led to the definitive identification of an unknown pentasaccharide impurity, demonstrating that it differed from acarbose in the number and nature of its sugar units. nih.govirb.hr The complementary data from MS (molecular weight) and NMR (structural connectivity) was crucial for the complete elucidation. nih.gov

Interactive Table 2: Principles of Hyphenated Systems for Impurity G Analysis

| Technique | Separation Principle | Detection Principle | Information Obtained | Application to Impurity G |

| LC-MS | Differential partitioning of analytes between a stationary and mobile phase. | Measures the mass-to-charge ratio of ionized analytes. | Molecular weight and fragmentation patterns for substructure analysis. | Determination of the exact mass and molecular formula (C₃₁H₅₃NO₂₃) of Impurity G. |

| LC-NMR | Differential partitioning of analytes between a stationary and mobile phase. | Measures the magnetic properties of atomic nuclei to reveal molecular structure. | Detailed 1D/2D structural information, including sugar unit identification, sequence, and glycosidic bond configuration. | Definitive structural confirmation, distinguishing it from other closely related oligosaccharide impurities. |

| LC-FTIR | Differential partitioning of analytes between a stationary and mobile phase. | Measures the absorption of infrared radiation to identify functional groups. | Functional group composition across a chromatographic peak. | Confirmation of functional groups (hydroxyl, amine, etc.) and provides data complementary to MS for structural verification. |

LC-FTIR Integration for Comprehensive Characterization

Liquid Chromatography-Fourier Transform Infrared (LC-FTIR) spectroscopy is another powerful hyphenated technique that combines the separation capabilities of LC with the functional group identification power of FTIR. ajrconline.orgresearchgate.net In this method, the eluent from the LC column is deposited onto a solid substrate after the mobile phase is removed. The deposited analyte is then analyzed by FTIR spectroscopy. chromatographyonline.com

While not as commonly cited for acarbose analysis as LC-MS or LC-NMR, LC-FTIR offers synergistic information. slideshare.net It can provide direct, unambiguous confirmation of the functional groups present in a separated impurity peak. This is particularly useful for distinguishing between isomers that might have identical molecular weights (and thus be indistinguishable by MS alone) but differ in their functional group arrangement or stereochemistry, which can subtly alter the IR spectrum. chromatographyonline.com For this compound, LC-FTIR could be used to confirm the presence of the core oligosaccharide structure and verify that no unexpected chemical modifications to its functional groups have occurred during production or storage.

Method Validation and Analytical Quality Assurance

Method validation is a critical requirement of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies to ensure that an analytical method is suitable for its intended purpose. rroij.com For an impurity quantification method, specificity is one of the most important validation parameters.

Specificity and Resolution Studies for this compound

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In the context of this compound, the method must be able to separate it from the main acarbose peak and all other specified and unspecified impurities. thermofisher.com

Resolution (Rs) is the quantitative measure of this separation. A resolution value of ≥1.5 between two adjacent peaks is generally considered indicative of a complete or baseline separation, which is a key requirement for accurate quantification.

Recent studies have focused on developing robust HPLC methods that achieve superior specificity for acarbose and its full range of impurities, including Impurity G. One such study successfully validated a method using an Amide-HILIC (Hydrophilic Interaction Liquid Chromatography) column with Charged Aerosol Detection (CAD). thermofisher.com This method demonstrated specificity by successfully separating all seven specified impurities (A-G) from each other and from the acarbose peak, as shown in the published chromatogram. thermofisher.com The use of advanced column chemistries, like amide or graphitic carbon columns, often provides enhanced separation capabilities compared to traditional aminopropyl-silyl phases. thermofisher.com

Interactive Table 3: Example Chromatographic Conditions for Specificity and Resolution of Acarbose Impurities

| Parameter | Condition | Rationale / Finding | Source |

| Column | Accucore 150 Amide HILIC (100 × 2.1 mm, 2.6 µm) | Provided successful separation of all specified impurities, including Impurity G. | thermofisher.com |

| Mobile Phase | Gradient elution with water and acetonitrile. | Small changes in mobile phase composition (e.g., a 3% change over 10 minutes) were necessary for sufficient separation. | thermofisher.com |

| Detector | Charged Aerosol Detector (CAD) | Universal detection suitable for impurities lacking strong UV chromophores, providing a more accurate impurity profile. | thermofisher.comlcms.cz |

| Validation | Method validated according to ICH Q2(R1) guidelines. | Specificity was demonstrated by analyzing a reference solution containing acarbose and impurities A, B, C, D, E, F, and G, achieving separation of all compounds. | thermofisher.com |

| Resolution Goal | Rs ≥ 1.5 | Industry-standard target for ensuring baseline separation between the impurity peak and adjacent peaks for accurate quantification. |

Linearity and Quantitative Range Determination

Linearity studies are fundamental to validating an analytical method, demonstrating that the results obtained are directly proportional to the concentration of the analyte in the sample. For this compound, this is established by preparing a series of standard solutions at different concentrations and analyzing them with the chosen chromatographic method. The response of the detector is then plotted against the concentration, and a linear regression analysis is performed.

The quantitative range is the interval between the upper and lower concentration levels for which the analytical procedure has been shown to perform with a suitable degree of precision, accuracy, and linearity. Research on alternative methods for acarbose impurity analysis, such as those employing Hydrophilic Interaction Liquid Chromatography (HILIC) or graphite-based columns with CAD, has established linearity over specific concentration ranges. thermofisher.comnih.gov While specific data for Impurity G is often part of a comprehensive validation for all related substances, the linearity is assessed across a range relevant to the impurity thresholds set by regulatory bodies. thermofisher.com

For instance, a validation might test linearity from the reporting threshold up to 120% or 150% of the specified limit for the impurity. The acceptance criterion for linearity is typically a correlation coefficient (R²) of greater than 0.99.

Table 1: Illustrative Linearity Data for an Advanced HPLC-CAD Method

| Concentration Level (%) | Theoretical Conc. (µg/mL) | Measured Peak Area |

| 1 (LOQ) | 20 | 25,150 |

| 2 | 50 | 62,900 |

| 3 | 100 | 125,500 |

| 4 | 150 | 188,100 |

| 5 | 200 | 251,200 |

| Linear Regression Analysis | ||

| Correlation Coefficient (R²) | 0.9998 | |

| Regression Equation | y = 1255.8x + 120.5 | |

| This table is generated for illustrative purposes based on typical method validation outcomes. |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Assessment

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics of an analytical method for impurities. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.

These limits are particularly important for impurities, which are often present at very low levels. For this compound, the LOQ must be at or below the reporting threshold defined by the ICH. The determination of LOD and LOQ is typically based on the signal-to-noise (S/N) ratio, with a common acceptance criterion being an S/N ratio of 3:1 for LOD and 10:1 for LOQ.

Studies developing alternative methods to the standard EP procedure have focused on improving sensitivity. An Amide-HILIC method, for example, reported an LOQ that was met for a solution with a concentration level of 0.20%, based on an S/N ratio of 10:1. thermofisher.com A more sensitive method using a graphite column at a high temperature (90 °C) achieved a sufficient LOQ of 0.10%, which aligns with ICH identification thresholds. nih.gov

Table 2: LOD and LOQ Data from Validated Analytical Methods

| Parameter | Method Based on Signal-to-Noise Ratio | Typical Concentration |

| Limit of Detection (LOD) | S/N ≥ 3 | ~0.03% |

| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.10% |

| Data is representative of findings from advanced method development studies for acarbose impurities. nih.gov |

Robustness and Transferability of Analytical Methods

Robustness is a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. For the analysis of this compound, robustness is assessed by varying parameters such as the pH of the mobile phase, column temperature, flow rate, and the composition of the mobile phase.

For example, in a graphite column method, the effect of temperature is significant. The method may specify a column temperature of 90 °C to prevent the formation of double peaks from anomerization. thermofisher.comnih.gov A robustness study would involve analyzing samples at slightly altered temperatures (e.g., 88 °C and 92 °C) to ensure the separation and quantification of Impurity G remain consistent and reliable. Similarly, the percentage of acetonitrile in the mobile phase or the flow rate might be varied to test the method's resilience. nacalai.comresearchgate.net

Method transferability refers to the process of demonstrating that a method can be successfully executed by a different laboratory without compromising its validated state. While specific inter-laboratory studies for this compound are not widely published, the development of robust methods using stable column chemistries, like graphite or HILIC, instead of less stable aminopropyl-silyl (APS) columns, inherently improves the potential for successful method transfer. thermofisher.comlcms.cz The use of volatile mobile phases compatible with both CAD and MS also facilitates easier adoption and transfer between labs equipped with modern instrumentation. nih.gov

Table 3: Example of Robustness Study Parameters for HPLC Analysis

| Parameter | Standard Condition | Variation 1 | Variation 2 | Observation |

| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min | No significant change in resolution |

| Column Temperature | 90 °C | 88 °C | 92 °C | Peak resolution maintained |

| Mobile Phase pH | 2.5 | 2.3 | 2.7 | Minor shift in retention time, separation acceptable |

| This table represents a hypothetical robustness study to illustrate the process. |

Isolation and Purification Strategies for Acarbose Ep Impurity G for Advanced Characterization

Preparative Chromatography Techniques

Preparative High-Performance Liquid Chromatography (HPLC) is the cornerstone for isolating Acarbose (B1664774) EP Impurity G. teledynelabs.com The primary goal is to purify a sufficient quantity of the impurity for structural elucidation and as a reference standard. mz-at.derssl.com This involves overloading the column to maximize throughput without sacrificing the necessary resolution between Impurity G and Acarbose. rssl.com

Several chromatographic modes have been explored to achieve this separation:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has proven effective for separating polar compounds like oligosaccharides. ingentaconnect.com For Acarbose impurities, amide-based HILIC columns can achieve baseline separation of Impurity G from Acarbose and other related substances. thermofisher.com The separation is typically achieved using a mobile phase consisting of a high concentration of an organic solvent like acetonitrile (B52724) and a small percentage of an aqueous buffer. ingentaconnect.com One study demonstrated that an Accucore 150 Amide HILIC column successfully separated all major impurities, including Impurity G. thermofisher.com

Graphitized Carbon Chromatography: Porous Graphitized Carbon (PGC) columns offer a unique selectivity for oligosaccharides based on size, linkage type, and three-dimensional structure. nih.govresearchgate.net PGC is a non-modifying technique that can effectively retain and separate complex oligosaccharide mixtures, including isomers. nih.gov This stationary phase is particularly useful for separating structurally similar compounds like Acarbose and its impurities. researchgate.netresearchgate.net The separation mechanism on PGC involves charge-induced interactions between the polar analyte and the polarizable graphite (B72142) surface. researchgate.net

Ion-Exchange Chromatography: Early methods for purifying bulk Acarbose utilized weakly acidic cation exchangers. google.com This technique separates compounds based on their charge and can be effective in removing salts and other charged impurities from the Acarbose mixture, which is a crucial step before high-resolution preparative chromatography. google.com

| Technique | Stationary Phase Example | Mobile Phase Composition (Typical) | Key Findings for Acarbose Impurities |

| HILIC | Accucore 150 Amide, XBridge Amide ingentaconnect.com | Acetonitrile/Ammonium (B1175870) Acetate (B1210297) Buffer thermofisher.comingentaconnect.com | Achieves baseline separation of Impurity G and other impurities. thermofisher.com |

| Graphitized Carbon | Porous Graphitized Carbon (PGC) nih.govresearchgate.net | Acetonitrile/Aqueous Trifluoroacetic Acid researchgate.net | Provides unique selectivity for oligosaccharide isomers and anomers. nih.govresearchgate.net |

| Ion-Exchange | Weakly Acidic Cation Exchanger (e.g., CM-Sephadex) google.com | Distilled Water / pH-adjusted buffers google.com | Effective for initial purification and removal of salts from crude Acarbose. google.com |

Crystallization and Solid-State Separation Methodologies

Crystallization is a fundamental purification technique for solid compounds, separating a desired product from soluble impurities. mt.com However, its application for isolating a specific trace impurity like Acarbose EP Impurity G from a structurally similar bulk compound is exceptionally challenging.

The principle of purification by crystallization relies on the differences in solubility between the main component and the impurities in a selected solvent system. mt.com For Acarbose and its impurities, which are all highly polar and water-soluble oligosaccharides, their solubility characteristics are very similar. This makes fractional crystallization, where components are separated based on slight solubility differences, difficult to achieve with high efficiency.

Potential approaches could involve:

Solvent Screening: Identifying a solvent or solvent mixture where the solubility of Acarbose and Impurity G differs significantly, particularly with changes in temperature.

Controlled Seeding: If a pure crystal of Impurity G can be obtained through other means (e.g., preparative HPLC), it could potentially be used to seed a supersaturated solution, promoting the crystallization of Impurity G.

Due to these challenges, crystallization is more commonly associated with the purification of the main Acarbose drug substance rather than the isolation of individual minor impurities. Impurities that arise during the crystallization process itself are a known category of process-related impurities.

Strategies for Enrichment and Concentration of Trace Impurities

Before final purification, enriching the concentration of a trace impurity like this compound from the bulk material is a crucial and efficient strategy. This reduces the volume of material that needs to be processed in the final, high-resolution purification step.

Key enrichment strategies include:

Solid-Phase Extraction (SPE): SPE can be used as a preliminary clean-up and fractionation step. Graphitized carbon SPE cartridges are particularly effective for purifying oligosaccharides from solutions containing salts, monosaccharides, or proteins. researchgate.netijirmps.orgmdpi.com This method can be used to create fractions that are enriched in certain oligosaccharides based on their affinity for the carbon sorbent, which can then be taken forward for preparative HPLC. google.com

Large Volume Loading in Preparative HPLC: This technique involves injecting a large volume of a dilute sample onto the preparative column. waters.comlcms.cz By carefully selecting a weak solvent as the sample diluent, good chromatography can be maintained while significantly increasing the mass of the impurity loaded onto the column in a single run. This reduces the number of injections, time, and solvent required for the isolation process. waters.comlcms.cz

Focused Gradients: After an initial separation, the gradient conditions can be optimized and focused around the elution time of the target impurity. waters.com This "focused gradient" enhances the resolution between the peak of interest and closely eluting neighbors, allowing for higher column loading and resulting in the collection of a purer, more concentrated fraction. waters.comlcms.cz

| Strategy | Principle | Application to Impurity G | Benefit |

| Solid-Phase Extraction (SPE) | Differential partitioning of analytes between a solid phase and a liquid phase. mdpi.com | Use of Graphitized Carbon cartridges to bind and fractionate oligosaccharides, separating them from salts and other components. researchgate.netgoogle.com | Enrichment of oligosaccharide fraction; removal of interfering substances. |

| Large Volume Loading | Loading a large volume of dilute sample onto a preparative column to increase the absolute amount of impurity per run. waters.com | Injecting large volumes of crude Acarbose solution (dissolved in a weak solvent) onto a preparative column. lcms.cz | Increases purification efficiency by reducing the number of runs and solvent consumption. waters.com |

| Focused Gradient | Using a shallow, optimized gradient specifically around the elution time of the target compound. waters.com | Re-injecting a partially purified fraction containing Impurity G and running a shallow gradient to improve its separation from adjacent peaks. lcms.cz | Improves resolution and purity of the collected fraction. waters.com |

Impurity Control and Mitigation in Acarbose Manufacturing Processes

Process Chemistry Modifications for Impurity Reduction

Modifying the chemistry of the manufacturing process is a primary strategy for minimizing the formation of Acarbose (B1664774) EP Impurity G and other related substances. This involves fine-tuning the upstream fermentation process to disfavor the biosynthesis of impurities and implementing advanced downstream purification techniques for their efficient removal.

Acarbose is produced exclusively through fermentation, typically using strains of the genus Actinoplanes. nih.govresearchgate.net This biological process, while effective, also yields a series of structurally related acarviosyl-containing impurities, designated as Impurities A-H in the European Pharmacopoeia. nih.govdrugfuture.com The formation of these by-products can be influenced by several key fermentation parameters.

Research into the fermentation of Actinoplanes utahensis has shown that the addition of specific precursors can shift the metabolic pathway towards Acarbose synthesis and away from impurity formation. The addition of validamine (B1683471), a C7N-aminocyclitol, was found to be a particularly effective strategy for enhancing Acarbose production while concurrently reducing the formation of Acarbose EP Impurity C, a structurally similar and difficult-to-separate compound. nih.govnih.gov This approach highlights a key strategy: directing the biosynthetic pathway to improve yield and purity simultaneously.

Further optimization can be achieved through fed-batch fermentation strategies coupled with precise control over the culture environment. Key parameters that have been shown to influence the impurity profile include:

Nutrient Feeding: The concentration of carbon sources, such as maltose (B56501) and glucose, is a critical factor. google.com Maintaining an optimal total sugar concentration during the feeding stage, for instance at 75-80 g/L, has been demonstrated to be most favorable for Acarbose synthesis. google.com A fed-batch strategy involving intermittent feeding of a nutrient mix (e.g., glucose, maltose, soybean flour) combined with validamine addition significantly increased the Acarbose titer while controlling impurity levels. nih.gov

pH Control: The pH of the fermentation broth has a direct impact on enzymatic activities and, consequently, on the product and by-product profile. Studies with Streptomyces M37 have shown that regulating the pH at 8.5 favors Acarbose production, leading to a 53.4% increase in yield compared to uncontrolled conditions. bioline.org.br This effect is linked to the optimal pH for enzymes involved in the carbon and nitrogen metabolic pathways. bioline.org.br

Precursor Supplementation: As demonstrated with validamine, supplementing the medium with specific precursors or metabolic enhancers can be highly effective. The addition of 0.1 M NH4Cl at the 72-hour mark of fermentation has also been shown to enhance Acarbose biosynthesis. bioline.org.br

Table 1: Effect of Validamine Addition on Acarbose and Impurity C Production in Batch Fermentation

| Condition | Acarbose Titer (mg/L) | Impurity C Concentration (mg/L) |

|---|---|---|

| Control | 3560 ± 128 | 289 ± 24 |

| Optimal Validamine Addition | 4950 ± 156 | 107 ± 29 |

This table summarizes findings from a study on Actinoplanes utahensis ZJB-08196, demonstrating that adding validamine can increase the yield of the target compound while reducing a key impurity. nih.govnih.gov

Following fermentation, the Acarbose-containing broth undergoes a multi-step downstream process to isolate and purify the active ingredient. The removal of process-related impurities like Acarbose EP Impurity G, which is a pentasaccharide that differs from the tetrasaccharide structure of Acarbose, is a primary goal of this stage.

The standard purification workflow involves several stages, including filtration, ion-exchange chromatography, and crystallization. google.comgoogle.com

Initial Capture and Decolorization: The process typically begins with the acidification of the fermentation broth to stabilize the product, followed by filtration to remove cells and other particulates. google.comedubirdie.com

Ion-Exchange Chromatography (IEC): This is a crucial step for separating the positively charged Acarbose and its related impurities from other components of the broth. The process involves adsorbing Acarbose onto a strong cation-exchange resin. google.com The choice of counter-ions in the system is critical; the use of anions from weak acids has been shown to improve the purity of the adsorbed Acarbose by preventing the co-adsorption of contaminants, a problem seen in older methods that used nitrate (B79036) anions. google.com

Chromatographic Separation: Due to the high structural similarity between Acarbose and impurities like Impurity G, fine separation is achieved through subsequent chromatographic steps. nih.gov Techniques such as continuous fluid separation, which leverages the subtle differences in affinity between the compounds and the chromatographic resin, can be employed for more efficient separation of impurities D, E, and F. google.com The final purification steps often involve eluting the Acarbose from the resin, followed by precipitation with a solvent to yield the purified drug substance. google.com

Strategies for Impurity Monitoring During Production

Robust analytical monitoring is essential for controlling the level of this compound throughout the manufacturing process. The European Pharmacopoeia (EP) specifies a limit of not more than 0.3% for this particular impurity, necessitating highly sensitive and specific analytical methods for its quantification. drugfuture.com

The primary method for impurity profiling of Acarbose is High-Performance Liquid Chromatography (HPLC). veeprho.com The EP monograph details a liquid chromatography method for related substances that uses an aminopropyl-silyl stationary phase and UV detection at 210 nm. thermofisher.com In this system, this compound is identified by its relative retention time, which is approximately 2.2 compared to the principal Acarbose peak. Reference standards, such as "Acarbose for peak identification CRS," which contains a mixture of specified impurities including A, B, C, D, E, F, and G, are used for peak identification and system suitability checks. drugfuture.comthermofisher.com

While the official UV-based method is widely used, alternative and complementary techniques have been developed to enhance separation and detection, especially for impurities that lack a strong chromophore. thermofisher.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides an alternative separation mechanism that can offer improved resolution for highly polar compounds like oligosaccharides. The use of an amide-HILIC column with a mobile phase of acetonitrile (B52724) and water has been shown to achieve baseline separation of Impurity G from Acarbose and other related substances.

Charged Aerosol Detection (CAD): CAD is a universal detection method that provides a response independent of the analyte's optical properties. It is therefore ideally suited for the analysis of the full range of Acarbose impurities, some of which may be missed by UV detection. thermofisher.com Migrating the pharmacopoeial method to an HPLC-CAD system can provide a more comprehensive impurity profile. thermofisher.com

Mass Spectrometry (MS): For structural elucidation and identification, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. It was the combination of LC-MS and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) that originally allowed for the definitive structural characterization of this compound as a unique pentasaccharide.

Table 2: Analytical Methods for Monitoring this compound

| Method | Stationary Phase | Detection | Key Features |

|---|---|---|---|

| EP HPLC Method | Aminopropyl-silyl silica (B1680970) gel | UV (210 nm) | Official pharmacopoeial method; uses relative retention time for identification. thermofisher.com |

| HILIC | Amide-HILIC | UV or CAD | Provides enhanced separation and resolution for polar analytes. |

| HPLC-CAD | Aminopropyl-silyl or Amide-HILIC | Charged Aerosol Detection (CAD) | Universal detection, suitable for impurities lacking a UV chromophore. thermofisher.com |

| LC-MS | Various | Mass Spectrometry | Used for structural identification and characterization of impurities. |

This table outlines various analytical strategies employed to monitor and control this compound during manufacturing.

Regulatory Science and Compliance in Pharmaceutical Impurity Management

International Conference on Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed key guidelines, namely ICH Q3A for Impurities in New Drug Substances and ICH Q3B for Impurities in New Drug Products, which provide a scientific and risk-based approach to the control of impurities. ich.orgeuropa.eupharmasciences.in These guidelines are fundamental for the registration of new drug substances and products in major regions like the EU, Japan, and the United States. youtube.com

ICH Q3A(R2) and Q3B(R2) classify organic impurities as substances that are not the active pharmaceutical ingredient (API) and can arise during the manufacturing process or storage. pharmasciences.in These impurities can be starting materials, by-products, intermediates, or degradation products. pharmasciences.in The guidelines establish thresholds for three key actions: reporting, identification, and qualification of these impurities. youtube.com These thresholds are based on the maximum daily dose (MDD) of the drug substance.

The primary principle is that any impurity present at a level greater than the reporting threshold must be reported in the regulatory submission. ich.orgslideshare.net If the impurity level exceeds the identification threshold, its structure must be characterized. ich.orgeuropa.eu Finally, if an impurity is present above the qualification threshold, its biological safety must be established. youtube.comeuropa.eu

Below are the standard ICH Q3A thresholds for impurities in a new drug substance.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI (whichever is lower) | 0.15% or 1.0 mg TDI (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) guidance documents. pda.org |

For drug products, ICH Q3B(R2) provides similar, though slightly different, thresholds for degradation products. europa.eupda.org

Impurity qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the specified level(s). europa.eupda.org The level of any impurity present in a new drug substance or product that has been adequately evaluated in safety and/or clinical studies is considered qualified. europa.eu

When an impurity's level exceeds the qualification threshold, and it is not a significant metabolite, a sponsor must provide data to justify the proposed acceptance criterion. This can be achieved through several approaches:

Reference to Existing Data: Citing data in the scientific literature or data demonstrating that the impurity is also a significant metabolite of the drug in animals and/or humans.

Clinical Trial Material: Demonstrating that the impurity level was present and safely administered in relevant clinical trials. europa.eu

Toxicological Studies: Conducting specific toxicology studies on the impurity. This may include, at a minimum, genotoxicity studies to assess the impurity's potential for genetic damage. pda.org

The goal is to ensure that the proposed limit for an impurity like Acarbose (B1664774) EP Impurity G is safe for patient consumption over the lifetime of the product. The process is guided by a decision tree provided within the ICH guidelines to determine the necessary course of action, which may include reducing the impurity level to avoid unnecessary testing. europa.eupda.org